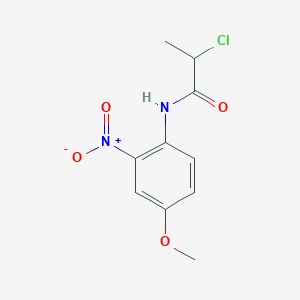2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
CAS No.: 505065-41-8
Cat. No.: VC6872930
Molecular Formula: C10H11ClN2O4
Molecular Weight: 258.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 505065-41-8 |
|---|---|
| Molecular Formula | C10H11ClN2O4 |
| Molecular Weight | 258.66 |
| IUPAC Name | 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide |
| Standard InChI | InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(17-2)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14) |
| Standard InChI Key | ZRWAMGVKIUDXTG-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl |
Introduction
Structural Analysis and Functional Group Reactivity
Key Functional Groups
The molecule’s reactivity is governed by three critical moieties:
-
Nitro Group (): A strong electron-withdrawing group that directs electrophilic substitution to the meta position and participates in reduction reactions to form amines.
-
Methoxy Group (): An electron-donating substituent that enhances the ring’s electron density at the para position.
-
Chloropropanamide Chain: The chlorine atom at the β-carbon enables nucleophilic substitution (e.g., with amines or thiols), while the amide group offers hydrogen-bonding potential.
Synthesis and Manufacturing Considerations
Proposed Synthetic Routes
Though explicit synthetic protocols are absent in the sources, a plausible pathway involves:
-
Amidation of 2-Chloropropanoyl Chloride:
This reaction typically proceeds in anhydrous dichloromethane with a base (e.g., triethylamine) .
Industrial-Scale Production Challenges
-
Purification: Crystallization from ethanol may be required to achieve high purity, as indicated by the acetamide analog’s melting point of .
-
Yield Optimization: Steric hindrance from the nitro and methoxy groups may necessitate elevated temperatures or catalytic methods.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported (analog: ) | |
| Boiling Point | (predicted) | |
| Density | ||
| Solubility | Likely soluble in polar aprotic solvents (DMF, DMSO) | Inferred |
Acid-Base Behavior
The compound’s pKa is predicted to be , suggesting weak acidity at the amide nitrogen .
Applications in Research and Industry
Medicinal Chemistry
-
Scaffold for Drug Discovery: The nitro group facilitates reductive transformations to amines, enabling the synthesis of bioactive analogs (e.g., antimicrobials or kinase inhibitors) .
-
Combinatorial Libraries: The chloro and amide groups serve as handles for diversification via Suzuki coupling or nucleophilic substitution .
Material Science
-
Coordination Chemistry: The nitro and methoxy groups may act as ligands for transition metals in catalytic systems.
| Supplier | Purity | Price (250 mg) | Catalog ID |
|---|---|---|---|
| CymitQuimica | Not specified | €386.00 | 3D-FVA06541 |
| AccelaChem | R&D grade | POA | SY170927 |
Future Research Directions
-
Toxicological Studies: Systematic evaluation of acute and chronic toxicity profiles.
-
Catalytic Applications: Exploration of metal-organic frameworks (MOFs) incorporating this ligand.
-
Synthetic Methodology: Development of enantioselective routes for chiral analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume